

4-Bromoquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromoquinoline**

Cat. No.: **B050189**

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CAS Number: 3964-04-3

This technical guide provides an in-depth overview of **4-Bromoquinoline**, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document covers its core properties, synthesis protocols, and significant applications, with a focus on its role as a precursor in the development of novel therapeutics.

Core Properties and Specifications

4-Bromoquinoline is an organic compound characterized by a quinoline ring system substituted with a bromine atom at the fourth position.^[1] It typically appears as a yellow to brown solid or crystalline powder and is known for its aromatic properties.^[1]

Physicochemical Data

The key physical and chemical properties of **4-Bromoquinoline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	3964-04-3	[1] [2]
Molecular Formula	C ₉ H ₆ BrN	[1]
Molecular Weight	208.05 g/mol	[2]
Appearance	Light brown to yellow solid	[1]
Melting Point	29-34 °C	[2] [3] [4]
Boiling Point	295.911 °C at 760 mmHg	[5]
Density	1.565 g/cm ³	[5]
Solubility	Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.	[1]
Storage Temperature	2-8°C	[2] [3] [4]

Structural and Safety Information

Identifier	Value	Reference(s)
SMILES String	Brc1ccnc2cccc12	[2] [3] [4]
InChI Key	SUXIPCHEUMEUSV-UHFFFAOYSA-N	[2] [3] [4]
Signal Word	Warning	[2] [3]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2] [3]
Storage Class	11 (Combustible Solids)	[2] [3]

Synthesis and Experimental Protocols

4-Bromoquinoline is primarily synthesized from 4-hydroxyquinoline. Below are detailed methodologies for its preparation.

Protocol 1: Synthesis from 4-Hydroxyquinoline using Phosphorus Tribromide

This method involves the conversion of the hydroxyl group of 4-hydroxyquinoline to a bromo group using phosphorus tribromide.

Materials:

- 4-Hydroxyquinoline (quinolin-4-ol)
- Phosphorus tribromide (PBr_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ice
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Dichloromethane/methanol (as eluent)

Procedure:

- In a stirred solution of 4-hydroxyquinoline (4.00 g, 27.6 mmol) in dry DMF (30 mL), slowly add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise over 10 minutes under a nitrogen atmosphere.[6][7]
- The reaction mixture will form a reddish suspension. Continue stirring under the nitrogen atmosphere for 30 minutes.[6][7]

- Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[6][7]
- Once the reaction is complete, quench the reaction mixture in an ice bath and stir for an additional 30 minutes.[6][7]
- Basify the mixture to a pH of approximately 10 using a saturated sodium bicarbonate solution.[6][7]
- Extract the product with ethyl acetate (2 x 100 mL).[6][7]
- Combine the organic phases and dry over anhydrous sodium sulfate.[6]
- Filter the solution and evaporate the solvent under reduced pressure.[6]
- Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to yield **4-bromoquinoline** as a yellow solid.[6][7]

Protocol 2: Synthesis from 4-Hydroxyquinoline using Hydrobromic Acid

An alternative method utilizes hydrobromic acid for the bromination.

Materials:

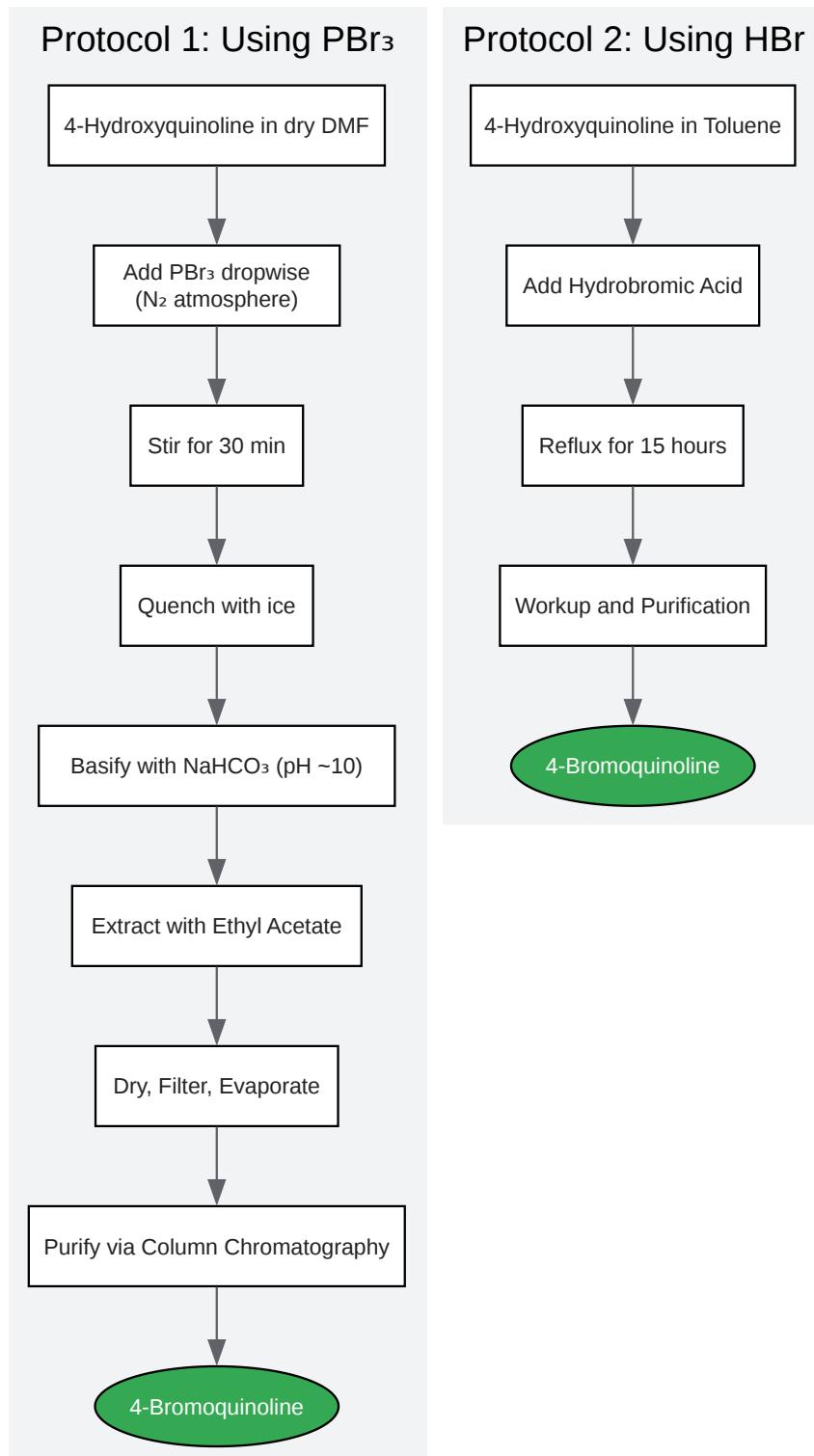
- 4-Hydroxyquinoline
- Toluene
- Hydrobromic acid (HBr)

Procedure:

- Add 25g of 4-hydroxyquinoline to 150ml of toluene.[8]
- Slowly add 100ml of hydrobromic acid to the mixture.[8]
- Reflux and stir the mixture for 15 hours.[8]

- Further workup and purification steps (e.g., neutralization, extraction, and chromatography) are required to isolate the final product.

Synthesis of 4-Bromoquinoline



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Caption: Workflow for the synthesis of **4-Bromoquinoline**.

Reactivity and Applications in Drug Development

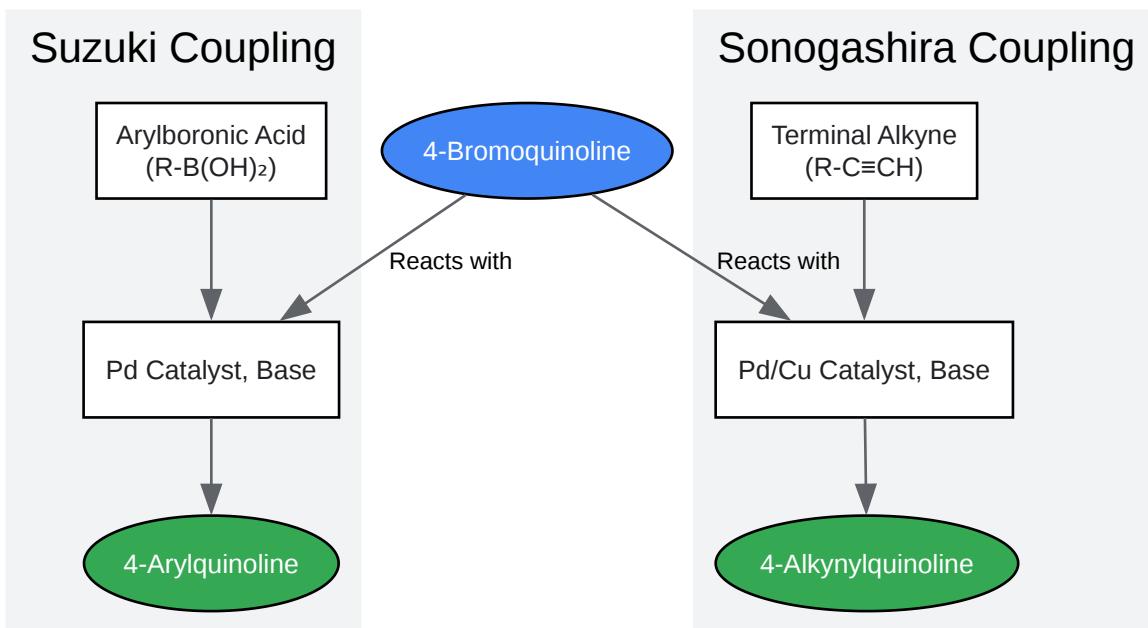
The bromo-substituent at the C4 position significantly influences the reactivity of the quinoline ring, making **4-Bromoquinoline** a valuable intermediate in organic synthesis.^[1] It is a key building block for a variety of pharmaceuticals and agrochemicals.^[1]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in **4-Bromoquinoline** is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds and assembling complex molecular architectures.

- Suzuki Coupling: This reaction couples the **4-bromoquinoline** with an organoboron species, allowing for the introduction of various aryl or vinyl substituents at the C4 position.
- Sonogashira Coupling: This reaction forms a carbon-carbon bond between **4-bromoquinoline** and a terminal alkyne, which is a crucial transformation for synthesizing many complex natural products and drug candidates.^[4]

Reactivity of 4-Bromoquinoline in Cross-Coupling



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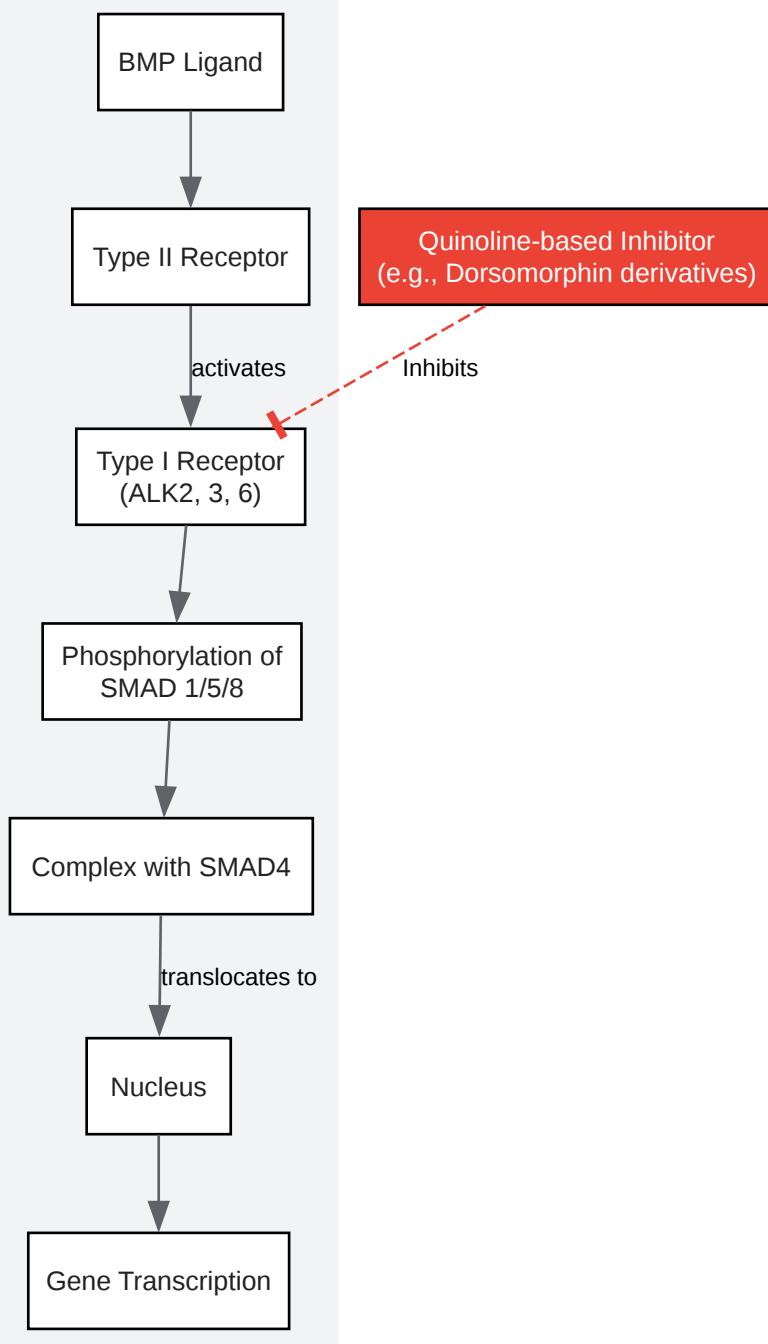
Caption: Key cross-coupling reactions involving **4-Bromoquinoline**.

Role as a Signaling Pathway Inhibitor

Quinoline derivatives are recognized as privileged structures in medicinal chemistry.^[9] Notably, compounds derived from this scaffold have been identified as inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway.^[7] The BMP pathway is a critical component of the Transforming Growth Factor- β (TGF- β) signaling family, regulating essential cellular processes like growth, differentiation, and apoptosis. Aberrant BMP signaling is implicated in various diseases, making inhibitors of this pathway valuable as both research tools and potential therapeutic agents.^[3] The quinoline moiety has been shown to be a key pharmacophore in certain potent BMP receptor kinase inhibitors.

Simplified BMP Signaling Pathway and Inhibition

Canonical BMP Signaling



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Caption: Inhibition of the BMP pathway by quinoline-based compounds.

Anticancer and Antimicrobial Potential

Bromoquinolines serve as precursors for compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.^[1] Research has demonstrated that various bromoquinoline derivatives exhibit significant antiproliferative activity against several cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the inhibition of topoisomerase enzymes, which are critical for DNA replication. Further investigation into these derivatives continues to be a promising area of drug discovery.

Conclusion

4-Bromoquinoline is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an invaluable tool for constructing complex molecules. Its application as a scaffold for developing potent kinase inhibitors and other biologically active compounds underscores its significance in modern drug discovery and development. This guide serves as a foundational resource for professionals engaged in the exploration and application of this versatile heterocyclic compound.

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- To cite this document: BenchChem. [4-Bromoquinoline: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050189#4-bromoquinoline-cas-number-and-properties]

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